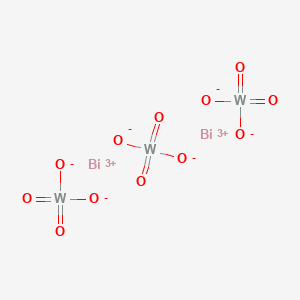
Bismuth tungsten oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth tungsten oxide is a compound with the linear formula Bi2(WO4)3 . It acts as a visible-light driven photocatalyst . It is available in powder form and is used in various applications due to its photocatalytic properties .
Synthesis Analysis
Bismuth tungstate can be synthesized by simple hydrothermal synthesis under different pH and different hydrothermal reaction time (HRT) . The morphology of the synthesized bismuth tungstate can be controlled by adjusting these conditions .
Molecular Structure Analysis
Bismuth tungstate belongs to the family of Aurivillius phases of the general formula Bi2An−1BnO3n+1 . The structure consists of alternating fluorine-like [Bi2O2]2+ ionic layers and [WO4]2− ionic layers, linked together to form “n” perovskite-like units An−1BnO3n+1 .
Chemical Reactions Analysis
Bismuth tungstate has been used as a catalyst in various organic transformations . It has been reported that Bi2WO6 nanoparticles show high reactivity at ambient temperature in an aquatic medium .
Physical And Chemical Properties Analysis
Bismuth tungstate has structural, electrical, photoluminescent, and photocatalytic properties . It has a suitable crystal and electronic structure for photocatalysis under visible light .
Applications De Recherche Scientifique
Photocatalysis and Photoelectrochemistry :
- Bi_2WO_6 is used as a photoelectrode for hydrogen production through water splitting. It shows increased photocurrent under visible light, indicating its potential in solar energy conversion (Ng et al., 2012).
- Bismuth tungsten oxide demonstrates notable oxygen ion conductivity, which is significant in developing conductive materials (Kim et al., 2005).
- The combination of bismuth vanadate and tungsten trioxide in helix nanostructures leads to high photocurrent density and efficient hydrogen and oxygen evolution, a significant advancement in solar water splitting technologies (Shi et al., 2014).
Gas Sensing and Electronic Properties :
- Bi_2WO_6 shows improved sensitivity to volatile organic compounds and can be a potential material for sensor applications (Marikutsa et al., 2020).
- Enhanced photoelectrochemical performance is observed in Bi_2WO_6 photoanodes, suggesting its application in efficient water splitting systems (Dong et al., 2018).
Synthesis and Structural Analysis :
- Bi_2WO_6 nanoclusters can be synthesized using lacunary polyoxometalates, highlighting the potential of nanostructured materials in various applications (Hanaya et al., 2017).
- The morphology of bismuth tungsten oxide nanocrystals can be modulated, affecting their photocatalytic activity, which is vital for environmental and energy applications (Yao et al., 2009).
Mécanisme D'action
The photocatalytic activity of bismuth tungstate is a particular focus, with recent advances in doping and co-doping strategies with metals, rare earth and other elements summarized . The active particle OH produced by the photoelectron hole to the reaction has strong oxidizing property, which can quickly decompose tetracycline .
Orientations Futures
Propriétés
IUPAC Name |
dibismuth;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.12O.3W/q2*+3;;;;;;;6*-1;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBMQNJXHTBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O12W3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth tungsten oxide | |
CAS RN |
13595-86-3 |
Source


|
| Record name | bismuth tungstate ( Bi2WO6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

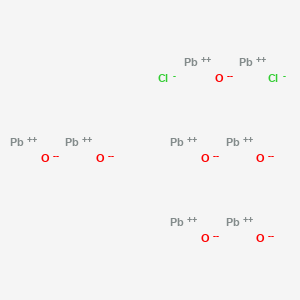




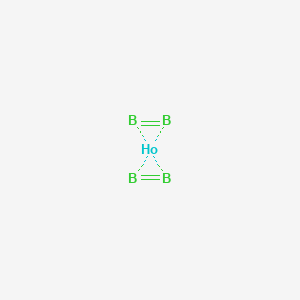
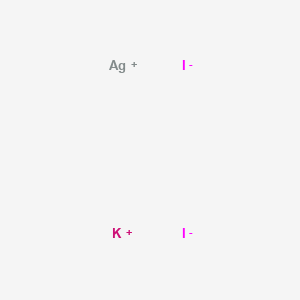

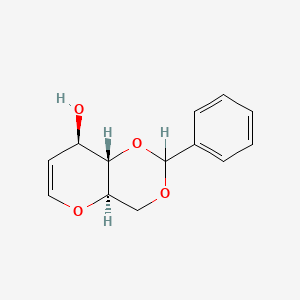
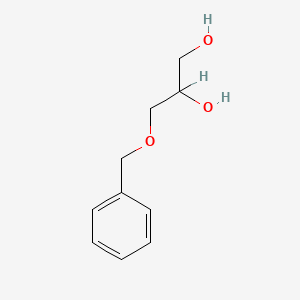

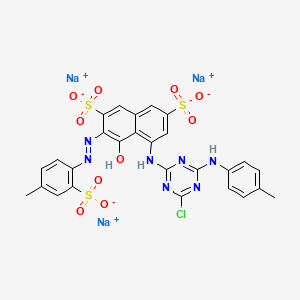
![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)